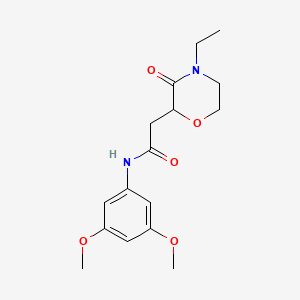![molecular formula C22H15ClN4S B4126480 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE](/img/structure/B4126480.png)
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE
Overview
Description
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE is a compound belonging to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a quinazoline moiety fused with a triazole ring, along with a chlorobenzylthio and phenyl group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE typically involves multiple steps, including the formation of the quinazoline and triazole rings, followed by the introduction of the chlorobenzylthio and phenyl groups. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene to form the quinazoline ring.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Metal catalysts are used to facilitate the formation of the triazole ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the use of phase-transfer catalysts to improve the solubility of reactants and increase the reaction rate.
Chemical Reactions Analysis
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLINE can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in cancer therapy.
The uniqueness of this compound lies in its combined triazole and quinazoline structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4S/c23-18-12-6-4-10-16(18)14-28-22-26-25-21-17-11-5-7-13-19(17)24-20(27(21)22)15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMWXIJJDIRNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=C(N24)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-chloro-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4126405.png)
![ethyl 2-({[2-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4126406.png)

![2-{[(2,4-difluorophenyl)amino]carbonothioyl}-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4126417.png)


![2-(4-methyl-3-nitrobenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4126427.png)
![N-[2-(methylthio)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4126433.png)
![N-(2-methoxy-5-methylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4126440.png)

![ethyl 5-phenyl-2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4126450.png)

![N-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B4126452.png)
